4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde

Catalog No.
S12317139
CAS No.
89446-17-3
M.F
C14H16N2O2
M. Wt
244.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-ca...

CAS Number

89446-17-3

Product Name

4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde

IUPAC Name

4-(dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C14H16N2O2/c1-9-5-12(16(2)3)11-6-10(8-17)7-13(18-4)14(11)15-9/h5-8H,1-4H3

InChI Key

VZTSVYQGSWRLHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)OC)C=O)N(C)C

4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde is a synthetic organic compound belonging to the quinoline family, characterized by its unique structure that includes a dimethylamino group, a methoxy group, and an aldehyde functional group. Its molecular formula is C13H14N2O2, and it has a molecular weight of 234.26 g/mol. The compound exhibits notable properties due to the presence of these functional groups, which contribute to its chemical reactivity and biological activity.

Typical of aldehydes and quinoline derivatives:

  • Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or alcohols, leading to the formation of imines or hemiacetals.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The dimethylamino group can activate the aromatic ring for electrophilic substitution reactions, allowing for further functionalization at the quinoline nucleus.

4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde has been studied for its potential biological activities. Compounds in the quinoline class are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives exhibit antibacterial and antifungal properties.
  • Anticancer Activity: Quinoline compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimalarial Activity: Certain quinolines are recognized for their effectiveness against malaria, targeting the Plasmodium species.

The synthesis of 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde typically involves several steps, including:

  • Formation of the Quinoline Skeleton: This can be achieved through methods such as the Bischler-Napieralski reaction or using precursors like 2-methylquinoline.
  • Introduction of Functional Groups:
    • The methoxy group can be introduced via methylation using methyl iodide or dimethyl sulfate in the presence of a base.
    • The aldehyde group can be introduced through oxidation of the corresponding alcohol or via Vilsmeier-Haack formylation.

4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde has several potential applications:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases, especially in oncology and infectious diseases.
  • Chemical Probes: Used in research to study biological pathways and mechanisms due to its reactivity and ability to form stable complexes with biomolecules.
  • Dyes and Pigments: Due to its chromophoric properties, it may find applications in dye chemistry.

Interaction studies involving this compound often focus on its binding affinity with biological targets, such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Key areas of investigation include:

  • Binding Studies: Assessing how well the compound interacts with specific proteins or enzymes related to disease pathways.
  • Mechanistic Studies: Understanding how structural modifications affect biological activity and interaction profiles.

Several compounds share structural similarities with 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4-(Dimethylamino)-2-hydroxybenzaldehydeHydroxy group instead of methoxyKnown for its anti-inflammatory properties
8-HydroxyquinolineHydroxyl group at position 8Exhibits chelating properties with metals
2-MethylquinolineSimplified structure without additional substituentsBasic structure for many derivatives
6-MethoxyquinolineMethoxy group at position 6Used in various synthetic pathways
4-Aminobenzoic acidAmino group instead of dimethylaminoImportant in dye chemistry

The uniqueness of 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde lies in its specific combination of functional groups that enhance its biological activity while maintaining stability, making it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

244.121177757 g/mol

Monoisotopic Mass

244.121177757 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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